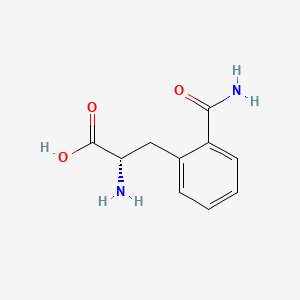

(S)-2-Amino-3-(2-carbamoylphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenylboronic acid and its derivatives are highly valuable building blocks in organic synthesis . They are known for their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering .

Synthesis Analysis

Protodeboronation of pinacol boronic esters is a method used in the synthesis of these compounds . This method involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis

The structure of these compounds typically contains a boronic acid or ester group attached to an aromatic ring .Chemical Reactions Analysis

These compounds are involved in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . They also participate in the generation of carbamoyl radicals from oxamic acids .Physical And Chemical Properties Analysis

Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon . Its derivatives, such as pinacol ester and azaester, show better solubility than the parent acid in all tested solvents .Scientific Research Applications

Carbamate Formation in Amino Systems

An experimental study on carbamate formation within the amino propanol system under various CO2 loadings and temperatures explored the stability and behavior of carbamate species. This research utilized nuclear magnetic resonance (NMR) spectroscopy to identify the main species within the system, including carbamate, and found that carbamate formation exhibits weak temperature dependence, shedding light on the stability constants and interactions of carbamate under different conditions (Ciftja, Hartono, & Svendsen, 2014).

Novel Opioid Antagonists Development

In the realm of pharmacology, substituting the N-terminal tyrosine residue in opioid peptides with specific carbamoylphenyl propanoic acid derivatives led to the creation of novel opioid antagonists. This modification resulted in compounds that challenge the traditional structure-activity relationships within opioid receptor interactions, paving the way for new therapeutic options (Lu et al., 2006).

Renewable Building Blocks for Material Science

Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for benzoxazine monomers, demonstrating a sustainable alternative to traditional phenol-based systems. This approach highlights the potential of renewable sources in developing materials with specific properties suitable for various applications, emphasizing the importance of sustainable and environmentally friendly chemical processes (Trejo-Machin et al., 2017).

Propionic Acid Extraction Studies

Research into the extraction of propionic acid from aqueous solutions has led to insights into the efficiency of different extractants and diluents. This work is crucial for the recovery of propionic acid in industrial processes, offering potential improvements in the efficiency and sustainability of production methods (Keshav et al., 2009).

Luminescent Metal Complexes

The synthesis and study of luminescent complexes using carbamoyl propanoic acid derivatives have provided valuable insights into the potential applications of these compounds in materials science. Research in this area explores the properties and applications of these luminescent complexes, offering new opportunities for the development of optical and electronic materials (Kanwal et al., 2020).

Safety And Hazards

Future Directions

There is increasing interest in boronic acids and their derivatives due to their wide applications. Future research may focus on improving their stability in water, as these compounds are only marginally stable . Additionally, the development of new boronic acids with good water solubility is a potential area of future research .

properties

IUPAC Name |

(2S)-2-amino-3-(2-carbamoylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-3-1-2-4-7(6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQWGGPXZQIUPR-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(2-carbamoylphenyl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Methylsulfanylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2769136.png)

![2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2769137.png)

![5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2769151.png)

![5-Chloro-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2769153.png)